molecular formula C16H16ClNO2 B15062841 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione CAS No. 84349-14-4

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione

Cat. No.: B15062841
CAS No.: 84349-14-4
M. Wt: 289.75 g/mol
InChI Key: AVJLACWTIMBBBX-UHFFFAOYSA-N
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Description

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione is a chemical research reagent. This compound belongs to the 1,4-naphthoquinone class, a group known for significant biological activities. Scientific literature indicates that structurally similar 2-chloro-3-(substituted-amino)-1,4-naphthoquinone derivatives are of high interest for their antifungal potential . The primary research value of these compounds lies in their ability to disrupt fungal cell membrane function. Studies on analogs suggest the mechanism of action may involve increasing membrane permeability, leading to nucleotide leakage and subsequent fungal cell death . Researchers utilize this compound and its analogs to investigate structure-activity relationships and novel modes of action against pathogenic fungi, including Candida species . The cyclohexylamino side chain is explored for its influence on the compound's lipophilicity and biological interaction. This product is intended for chemical synthesis and microbiological research applications only. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

84349-14-4

Molecular Formula

C16H16ClNO2

Molecular Weight

289.75 g/mol

IUPAC Name

2-chloro-3-(cyclohexylamino)naphthalene-1,4-dione

InChI

InChI=1S/C16H16ClNO2/c17-13-14(18-10-6-2-1-3-7-10)16(20)12-9-5-4-8-11(12)15(13)19/h4-5,8-10,18H,1-3,6-7H2

InChI Key

AVJLACWTIMBBBX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with cyclohexylamine. The reaction is carried out in an anhydrous environment to prevent hydrolysis of the reactants and products. The reaction mixture is usually stirred at low temperatures (0°C) to control the reaction rate and improve yield. The product is then purified by recrystallization from suitable solvents such as chloroform or methanol .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for maximum yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent product quality. The final product is subjected to rigorous quality control measures, including NMR and mass spectrometry, to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(cyclohexylamino)naphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. The compound also interacts with various enzymes and proteins, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features and Bioactivities of Analogous Compounds

Compound Name Substituents Key Bioactivities Notable Findings References
2-Chloro-3-(benzylamino)-1,4-naphthoquinone Benzylamino Anti-Alzheimer’s Multitarget-directed activity in screening assays
2-Chloro-3-(isopentylamino)-1,4-naphthoquinone Isopentylamino Anticancer, anti-inflammatory Inhibits aromatase (anti-breast cancer) and neutrophil enzymes
2-Chloro-3-(phenylamino)-1,4-naphthoquinone Phenylamino Antimicrobial Selective activity against Candida tenuis
2-Chloro-3-((3-(trifluoromethyl)phenyl)amino)-1,4-naphthoquinone 3-Trifluoromethylphenyl Structural studies Non-planar conformation (torsion angle: 32.62°) with N–H∙∙∙O/Cl bonds
2-Chloro-3-(octylamino)-1,4-naphthoquinone Octylamino Industrial applications High lipophilicity (C₁₈H₂₂ClNO₂); used in bulk synthesis

Antifungal and Antibacterial Activity

  • 2-Chloro-3-((furan-2-ylmethyl)amino)-1,4-naphthoquinone: Exhibits potent activity against Candida albicans and Aspergillus niger, attributed to the electron-rich furan moiety enhancing quinone redox cycling .
  • 2-Chloro-3-(pyridin-2-ylmethylamino)-1,4-naphthoquinone: Shows superior efficacy against gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), likely due to the pyridine group facilitating membrane penetration .
  • 2-Chloro-3-(methylphenylamino)-1,4-naphthoquinone: Demonstrates anticancer activity (IC₅₀ = 16.71 μM, HeLa cells), comparable to imatinib .

Anticancer Mechanisms

  • Chlorine vs. Hydrogen Substitution: The chlorine atom at the 2-position enhances electrophilicity, promoting interactions with cellular thiols and DNA alkylation. For example, 2-isopentylamino-1,4-naphthoquinone (without chlorine) shows reduced cytotoxicity compared to its chlorinated analog .

Pharmacokinetic and Toxicity Considerations

  • Hydrogen Bonding: Compounds with hydroxyl or amino groups (e.g., 2-chloro-3-(2-hydroxyethylamino)-1,4-naphthoquinone) show enhanced solubility but may suffer from rapid metabolic clearance .
  • Toxicity: Pyrazole-containing analogs (e.g., 2-chloro-3-((1-methyl-1H-pyrazol-4-yl)amino)-1,4-naphthoquinone) are classified as low-toxicity agents, making them candidates for further development .

Q & A

Q. Notes

  • Avoid commercial sources (e.g., benchchem.com ) and prioritize peer-reviewed data .
  • For crystallography, report R factors (<0.05) and data-to-parameter ratios (>12:1) to ensure reliability .
  • Address contradictions in biological data by integrating orthogonal assays and computational models .

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